3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-14(2,3)12-9-19-13(17-12)8-15(18)6-10-4-5-11(7-15)16-10/h9-11,16,18H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLSTRVVOQCDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC2(CC3CCC(C2)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a tert-butyl-substituted thioamide with a halomethyl ketone under basic conditions to form the thiazole ring. This intermediate is then reacted with a bicyclic octane derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloropyridin-2-yl)piperazine-1-carboxylate tert-butyl ester
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
Uniqueness
Compared to similar compounds, 3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol stands out due to its unique combination of a thiazole ring and a bicyclic octane structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Biological Activity
3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1529587-74-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H24N2OS
- Molar Mass : 280.43 g/mol
- Structure : The compound features an azabicyclic structure with a thiazole moiety, which may contribute to its biological activity.
1. Kappa Opioid Receptor Antagonism
Recent studies have highlighted the compound's potential as a kappa opioid receptor antagonist. A related series of compounds have shown potent and selective antagonism at the kappa receptor, with IC50 values as low as 20 nM for some analogs . The ability to modulate kappa receptor activity suggests therapeutic applications in pain management and mood disorders.
2. CNS Activity
The compound has been associated with good central nervous system (CNS) exposure, which is crucial for drugs targeting neurological conditions. Its modification from initial scaffolds has resulted in enhanced brain penetration, indicating a favorable pharmacokinetic profile .
3. Inhibition of Type III Secretion System
In vitro assays have demonstrated that similar compounds can inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is essential for their virulence. This activity suggests potential applications in treating bacterial infections by disrupting bacterial communication and pathogenicity .
Case Study 1: Kappa Antagonism
A study conducted on a series of 8-azabicyclo[3.2.1]octan derivatives revealed that modifications to the thiazole ring significantly enhanced kappa antagonist potency while maintaining selectivity over mu and delta receptors . This indicates that structural variations can lead to improved therapeutic profiles.
Case Study 2: T3SS Inhibition
Research indicated that certain derivatives of the compound can inhibit T3SS-mediated secretion in Escherichia coli models at concentrations around 50 µM, showcasing their potential as antimicrobial agents . The mechanism involves downregulation of key virulence factors, which could lead to novel treatment strategies against resistant bacterial strains.
Data Table: Biological Activities
| Activity | IC50 Value (nM) | Remarks |
|---|---|---|
| Kappa Opioid Receptor | 20 | High potency and selectivity |
| Mu Opioid Receptor | >400 | Low affinity |
| Delta Opioid Receptor | >415 | Low affinity |
| T3SS Inhibition | ~50 µM | Significant inhibition in pathogenic bacteria |
Q & A
Q. Table 1: Key Synthesis Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, 0°C → RT, 6 hrs | 77% | |
| Hydantoin Formation | NH₄CO₃, KCN, H₂O/EtOH, reflux, 40 hrs | 76% | |
| Alkylation | Alkyl halides, K₂CO₃, DMF, RT, 7–8 hrs | 70–85% |
Advanced: How can reaction conditions be optimized to maximize yield during tert-butyl intermediate synthesis?
- Solvent Selection : THF is preferred for Boc protection due to its inertness and ability to stabilize intermediates. Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
- Temperature Control : Low temperatures (0°C) minimize side reactions during Boc activation. Reflux conditions (40–80°C) are critical for cyclization steps .
- Catalyst Use : Anhydrous K₂CO₃ or triethylamine improves nucleophilic substitution reactions by scavenging acids .
Advanced: How to resolve discrepancies between computational and experimental spectral data (e.g., NMR)?
- Multi-Dimensional NMR : Employ 2D techniques (e.g., HSQC, COSY) to assign proton-carbon correlations and verify stereochemistry .
- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify conformational mismatches .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks, while tandem MS (MS/MS) elucidates fragmentation patterns .
Advanced: How to design in vitro assays for neuropharmacological evaluation?
- Receptor Binding Assays : Screen against serotonin (5-HT₃) or dopamine receptors using radioligand displacement assays, leveraging structural analogs with known activity .
- Functional Assays : Measure cAMP inhibition or calcium flux in transfected cell lines (e.g., CHO cells) to assess G-protein-coupled receptor (GPCR) modulation.
- Metabolic Stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
Advanced: What safety protocols are recommended given limited toxicological data?
- Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration; upgrade to OV/AG/P99 filters if volatile byproducts are suspected .
- Containment : Avoid drainage contamination via closed-system handling. Use chemical fume hoods for synthesis steps involving volatile reagents .
- PPE : Full-body Tyvek suits and nitrile gloves to prevent dermal exposure .
Advanced: How to address regioselectivity challenges in thiazole-methylation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
